molecular formula C8H12IN3 B2370993 4-(4-Iodo-1H-pyrazol-3-yl)piperidine CAS No. 2169643-37-0

4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Cat. No.: B2370993
CAS No.: 2169643-37-0
M. Wt: 277.109
InChI Key: FWACQKSGPCEJHK-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a chemical compound with the molecular formula C8H12IN3. It is a heterocyclic compound that contains both a pyrazole ring and a piperidine ring. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine typically involves the iodination of a pyrazole derivative followed by the formation of the piperidine ring. One common method involves the reaction of 4-iodopyrazole with piperidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloropyrazol-3-yl)piperidine
  • 4-(4-Bromopyrazol-3-yl)piperidine
  • 4-(4-Fluoropyrazol-3-yl)piperidine

Uniqueness

The presence of the iodine atom in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine makes it unique compared to its halogenated analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-(4-iodo-1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWACQKSGPCEJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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